molecular formula C8H6Cl2N2O2S B6207539 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride CAS No. 2694732-45-9

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Cat. No. B6207539
CAS RN: 2694732-45-9
M. Wt: 265.1
InChI Key:
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Description

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride (7-Cl-1-Me-1H-PPSC) is an organic compound belonging to the class of pyrrolo[2,3-c]pyridine-3-sulfonyl chlorides. It is a colorless solid that is used in a variety of scientific research applications due to its unique chemical and physical properties. This compound has been extensively studied in recent years and has been found to have a variety of applications in organic synthesis, medicinal chemistry, and drug development.

Mechanism of Action

The mechanism of action of 7-Cl-1-Me-1H-PPSC is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate. This reaction results in the formation of a covalent bond between the two molecules, which is then stabilized by the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Cl-1-Me-1H-PPSC are not well understood. However, it is believed that this compound may act as a modulator of certain enzymatic reactions, as well as a potentiator of certain biochemical pathways. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Cl-1-Me-1H-PPSC in laboratory experiments is its high reactivity, which allows for the rapid and efficient synthesis of a wide variety of organic compounds. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is also highly toxic and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for the use of 7-Cl-1-Me-1H-PPSC in scientific research. These include further studies into its mechanism of action, potential applications in drug discovery and development, and its potential use as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is warranted. Finally, further studies into its potential use as a catalyst in organic synthesis are also of interest.

Synthesis Methods

7-Cl-1-Me-1H-PPSC is synthesized by reacting 1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride with chlorosulfonic acid. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

7-Cl-1-Me-1H-PPSC has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including heterocycles and synthetic intermediates. It has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of peptides and proteins. Additionally, this compound has been used in the synthesis of bioconjugates and nanoparticles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves the reaction of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonic acid with thionyl chloride.", "Starting Materials": [ "7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "To a solution of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonic acid in a suitable solvent, add thionyl chloride dropwise with stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride as a white solid." ] }

CAS RN

2694732-45-9

Molecular Formula

C8H6Cl2N2O2S

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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